BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to 1-Bromo-3-
(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Bromo-3-(bromomethyl)-2-
Compound Name:
fluorobenzene

Cat. No.: B117381

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a
halogenated aromatic compound with applications as a versatile building block in organic
synthesis, particularly for pharmaceutical and agrochemical intermediates.

Chemical Identity and Properties

The formal IUPAC name for the compound is 1-bromo-3-(bromomethyl)-2-fluorobenzene.[1]
It is also known by synonyms such as 3-Bromo-2-fluorobenzyl bromide.[1] This compound is a
disubstituted benzene derivative, featuring a bromine atom, a fluorine atom, and a
bromomethyl group attached to the aromatic ring. The presence of multiple reactive sites—the
benzylic bromide for nucleophilic substitution and the aromatic halogens for cross-coupling
reactions—makes it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical and Computed Properties
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Property Value Source

CAS Number 149947-16-0 Sigma-Aldrich,
PubChem[1]

Molecular Formula C7HsBrzF PubChem[1], ChemicalBook[2]

Molecular Weight 267.92 g/mol PubChem[1]

Monoisotopic Mass 265.87420 Da PubChem[1]

Density 1.923 + 0.06 g/cm? (Predicted) Echemi[3]

Boiling Point 60°C @ 0.1 mmHg (Predicted)  Echemi[3]

Flash Point 107.9 + 23.2 °C (Predicted) Echemi[3]

Refractive Index 1.583 (Predicted) Echemi[3]

XLogP3

3.3

PubChem[1], Echemi[3]

InChl Key

MGVHFTWDCYIBDO-
UHFFFAOYSA-N

PubChem[1]

| SMILES | C1=CC(=C(C(=C1)Br)F)CBr | PubChem([1] |

Synthesis and Experimental Protocols

The primary route for synthesizing 1-Bromo-3-(bromomethyl)-2-fluorobenzene involves the
selective benzylic bromination of a suitable precursor, 2-Bromo-6-fluorotoluene. This precursor
is a key intermediate used in the synthesis of various pharmaceuticals and advanced materials
due to its unique reactivity imparted by the fluorine and bromine substituents.[4][5]

Experimental Protocol: Benzylic Bromination of 2-
Bromo-6-fluorotoluene

This protocol is adapted from standard Wohl-Ziegler bromination procedures, a common
method for the selective bromination of the methyl group on a toluene derivative.[6]

Materials:
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e 2-Bromo-6-fluorotoluene (precursor)[7][8][9]

¢ N-Bromosuccinimide (NBS)

o Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

o Anhydrous carbon tetrachloride (CCls) or a suitable alternative solvent (e.g., o-
dichlorobenzene)[6]

» Nitrogen or Argon gas supply

o Standard reflux apparatus (round-bottom flask, condenser)

e Magnetic stirrer and heating mantle

Procedure:

e Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic
stirrer, and a nitrogen inlet, dissolve 2-Bromo-6-fluorotoluene (1.0 equivalent) in the
anhydrous solvent.

o Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of
the radical initiator (e.g., 0.02 equivalents of AIBN) to the solution.[6]

o Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert
nitrogen atmosphere. The reaction is typically initiated by light (from a heat lamp) or by the
thermal decomposition of the initiator.

e Monitoring: The reaction progress can be monitored by TLC or GC-MS for the consumption
of the starting material. The reaction is typically complete within 4-12 hours.

o Work-up: Once the reaction is complete, cool the mixture to room temperature. The
succinimide byproduct, being insoluble in CCla, will precipitate and can be removed by
filtration.

 Purification: The solvent is removed from the filtrate under reduced pressure. The resulting
crude product, 1-Bromo-3-(bromomethyl)-2-fluorobenzene, can then be purified by
vacuum distillation or column chromatography to yield the final product.
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Logical Workflow and Visualization

The synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene is a direct transformation that is
crucial for introducing a reactive bromomethyl handle onto the fluorinated aromatic scaffold.
This process enables subsequent modifications for building more complex molecules.

2-Bromo-6-fluorotoluene N-Bromosuccinimide (NBS)
(Starting Material) Radical Initiator (AIBN)

1.1 eq. (NBS)
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I
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|
Purified |
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]
Y
1-Bromo-3-(bromomethyl)-2-fluorobenzene Succinimide
(Target Compound) (Removed by Filtration)

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Bromo-3-(bromomethyl)-2-fluorobenzene.

Applications in Drug Development and Research

As a functionalized building block, 1-Bromo-3-(bromomethyl)-2-fluorobenzene is used in the
synthesis of target inhibitors and other biologically active molecules.[2][10] The fluorinated
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aromatic core is a common motif in modern pharmaceuticals, often introduced to modulate
metabolic stability, binding affinity, and lipophilicity. The benzylic bromide provides a convenient
attachment point for various nucleophiles, allowing for the facile construction of diverse
chemical libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns
and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-
resistant gloves, safety goggles, and a lab coat, must be worn when handling. All manipulations
should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for
complete handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to 1-Bromo-3-(bromomethyl)-2-
fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117381#iupac-name-for-1-bromo-3-bromomethyl-2-
fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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